6-Methoxy-1H-indazol-5-yl-5-boronic acid, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

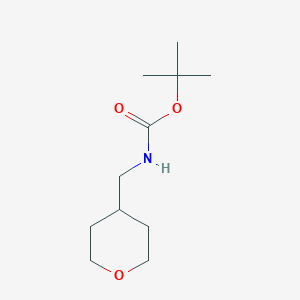

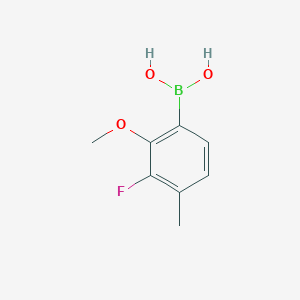

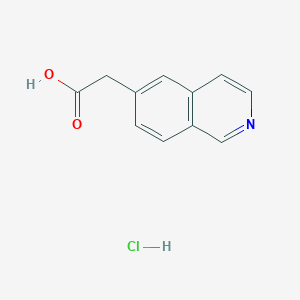

6-Methoxy-1H-indazol-5-yl-5-boronic acid, also known as MIBA, is a boronic acid derivative. It is a heterocyclic compound that contains both boronic acid and methoxy functional groups. The compound has a molecular weight of 191.98 .

Synthesis Analysis

The synthesis of 1H-indazoles, such as 6-Methoxy-1H-indazol-5-yl-5-boronic acid, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for 6-Methoxy-1H-indazol-5-yl-5-boronic acid is1S/C8H9BN2O3/c1-14-8-2-5-4-10-11-7(5)3-6(8)9(12)13/h2-4,12-13H,1H3,(H,10,11) . This indicates the presence of 8 carbon atoms, 9 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 3 oxygen atoms in the molecule . Physical And Chemical Properties Analysis

The compound has a molecular weight of 191.98 . It is recommended to be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

6-Methoxy-1H-indazole-5-boronic acid serves as a versatile building block for designing novel pharmaceuticals. Researchers have explored its potential in creating targeted therapies for various diseases. Some specific applications include:

Tpl2 Kinase Inhibitors: The compound has been utilized in the preparation of thieno[3,2-d]pyrimidines, which act as inhibitors of Tpl2 kinase. Tpl2 plays a crucial role in inflammation and cancer progression .

mTOR Inhibitors: Scientists have synthesized pyridinyl benzonaphthyridinones containing the indazole moiety as mTOR (mammalian target of rapamycin) inhibitors. These compounds hold promise for cancer treatment .

Organic Synthesis and Catalysis

6-Methoxy-1H-indazole-5-boronic acid participates in various synthetic transformations due to its boronic acid functionality. Notable applications include:

- C–H Activation and Amination : Researchers have demonstrated the use of this compound in C–H activation reactions, leading to efficient synthesis of 1H-indazoles. Cooperative Co- and Cu-catalyzed reactions, along with anthranil as an aminating agent, enable the formation of these valuable heterocycles .

Materials Science and Functional Materials

The boronic acid group in 6-Methoxy-1H-indazole-5-boronic acid contributes to its potential applications in materials science:

- Boron Reagents for Suzuki–Miyaura Coupling : The compound can participate in Suzuki–Miyaura cross-coupling reactions, allowing the construction of complex organic molecules. This method is widely used for the synthesis of functional materials and pharmaceutical intermediates .

Orientations Futures

Indazole-containing compounds, such as 6-Methoxy-1H-indazol-5-yl-5-boronic acid, have gained tremendous attention for their potential applications in various fields of research and industry. They have become an important synthon in the development of new drugs . Therefore, future research may focus on exploring the potential applications of these compounds in medicinal chemistry and drug development .

Mécanisme D'action

Target of Action

The primary target of 6-Methoxy-1H-indazole-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s success in the sm cross-coupling reaction is attributed to its relatively stable nature, readiness for preparation, and generally environmentally benign nature . These properties could potentially influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The compound’s action results in the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This is a crucial step in various synthetic processes, including the preparation of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors, synthesis of pyridinyl benzonaphthyridinones as mTOR inhibitors for the treatment of cancer, and the creation of novel bisphosphonate inhibitors of human farnesyl pyrophosphate synthase .

Action Environment

The action of 6-Methoxy-1H-indazole-5-boronic acid is influenced by the reaction conditions of the SM cross-coupling process . The reaction is known for its exceptionally mild and functional group tolerant conditions , suggesting that the compound’s action, efficacy, and stability could be influenced by these environmental factors.

Propriétés

IUPAC Name |

(6-methoxy-1H-indazol-5-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O3/c1-14-8-3-7-5(4-10-11-7)2-6(8)9(12)13/h2-4,12-13H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJUPFLLEKHYDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1OC)NN=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-1H-indazole-5-boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride](/img/structure/B6343015.png)

![Imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6343020.png)

![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine](/img/structure/B6343065.png)